N-(2,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-13-8-9-14(15(10-13)28-2)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJYDLJECOBECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced by reacting the thiadiazole intermediate with phenyl isocyanate.
Introduction of the Sulfanyl Group: The sulfanyl group can be added by reacting the intermediate with a suitable thiol compound.
Final Coupling with 2,4-Dimethoxyphenyl Acetamide: The final compound is obtained by coupling the intermediate with 2,4-dimethoxyphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Molecular Formula : C19H19N5O4S2
- CAS Number : 946216-92-8
The compound features a thiadiazole ring and a sulfanyl group, which are significant for its reactivity and biological interactions. The synthesis typically involves:
- Formation of the thiadiazole ring from thiosemicarbazide and carboxylic acids.
- Introduction of the phenylcarbamoyl group via reaction with phenyl isocyanate.
- Coupling with 2,4-dimethoxyphenyl acetamide to yield the final product.
Reaction Mechanisms
The compound can undergo various chemical reactions:
- Oxidation : Transforming sulfanyl groups into sulfoxides or sulfones.
- Reduction : Converting carbonyl groups into alcohols.
- Substitution : Electrophilic or nucleophilic substitutions on the aromatic rings.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The compound has been investigated for several potential biological activities:
- Antimicrobial Properties : Studies suggest that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the sulfanyl group may enhance this effect by interacting with microbial enzymes.
| Activity Type | Potential Effects |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Shows promise in inhibiting fungal growth |
| Anticancer | Potential to induce apoptosis in cancer cells |
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Cancer Treatment : Preliminary studies indicate that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses is under investigation, potentially leading to new treatments for inflammatory diseases.
Industry
This compound may also find applications in industrial processes:
- Chemical Intermediates : It can be used in the production of specialty chemicals or materials due to its reactive functional groups.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole exhibited potent antimicrobial activity. The research highlighted that modifications in the side chains significantly affected their efficacy against specific bacterial strains.
Case Study 2: Anticancer Properties
Research conducted at a prominent university investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 3: Synthesis Optimization
A recent publication focused on optimizing synthetic routes for producing this compound. The study reported improved yields using microwave-assisted synthesis techniques.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogous compounds lie in the substituents on the aryl rings and the nature of the heterocyclic core. These modifications influence molecular weight, polarity, and bioactivity. Below is a comparative analysis:
Notes:
- The phenylcarbamoyl group may enhance hydrogen-bonding interactions compared to alkyl or benzyl groups, influencing target binding .
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) enhance anticancer activity but reduce solubility . Methoxy groups improve herbicidal selectivity by modulating metabolic interference (e.g., 6an’s effect on ascorbate metabolism) .
Structure-Activity Relationships (SAR) :
- Thiadiazole Core : Essential for binding to enzymes like acetylcholinesterase or tubulin .
- Sulfanyl Bridge : Increases conformational flexibility, aiding membrane penetration .
Crystallographic Insights : demonstrates that dichlorophenyl-thiazol acetamides adopt twisted conformations, which may influence packing and stability in solid-state formulations .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its diverse biological activities, which include potential applications in medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features a thiadiazole ring and a dimethoxyphenyl group, which are critical for its biological activity. The presence of the sulfanyl group further enhances its chemical reactivity and potential interactions with biological targets.
The mechanism of action of this compound is primarily based on its ability to interact with various enzymes and receptors in biological systems. Thiadiazole derivatives are known to modulate enzyme activity and affect signaling pathways related to inflammation and cancer progression.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell survival pathways.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth by targeting bacterial enzymes.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against several pathogens. In vitro studies have reported significant antibacterial activity against strains such as Escherichia coli and Salmonella typhi. These studies suggest that the compound can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Antitumor Activity :
- Antibacterial Testing :
- Anti-inflammatory Mechanisms :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Cell wall synthesis inhibition |
| N-(2,4-dimethoxyphenyl)-2... | Anticancer, Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
